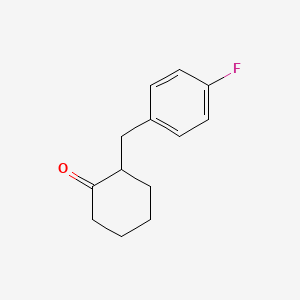

![molecular formula C24H23N3O B2887022 N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide CAS No. 866043-07-4](/img/structure/B2887022.png)

N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide” is a complex organic compound. It contains two pyrrole rings, which are five-membered heterocyclic moieties that possess two nitrogen atoms . Pyrrole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Novel Insecticides and Pesticides

Research on molecules with complex amide structures, such as Flubendiamide, has shown significant potential in developing novel insecticides highly active against lepidopterous insect pests. These compounds, due to their unique chemical structures, exhibit strong insecticidal activity, potentially offering new modes of action for pest control. Such research underscores the potential of N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide analogs in agriculture and pest management programs Masanori Tohnishi et al., 2005.

Organic Synthesis and Catalysis

Compounds with pyrrol and benzamide functionalities have been explored in organic synthesis, particularly in catalysis. For example, reactions involving carboxamides with catalytic mixtures have led to the development of efficient synthesis methods for N-ethylbenzamide, showcasing the role of such compounds in facilitating organic transformations Xiang Wang and R. Widenhoefer, 2004.

Conducting Polymers and Materials Science

Derivatives of pyrrole, when used in the synthesis of conducting polymers, have opened new avenues in materials science. These polymers, created from low oxidation potential monomers, exhibit stability in their conducting form, suggesting applications in electronic devices and materials engineering G. Sotzing et al., 1996.

Anticancer Research

In the realm of medicinal chemistry, benzamide derivatives have been designed and synthesized for anticancer evaluations. These compounds have shown moderate to excellent activity against various cancer cell lines, indicating the potential therapeutic applications of this compound analogs in oncology B. Ravinaik et al., 2021.

Polymer Science

The synthesis and properties of aromatic polyamides derived from compounds with pyrrol and benzamide functionalities have been extensively studied. These materials exhibit high thermal stability and solubility in various organic solvents, suggesting their utility in high-performance applications, such as in coatings and films Chin‐Ping Yang et al., 1996.

Future Directions

The future directions for “N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide” could involve further structural optimization of pyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Mechanism of Action

Target of Action

Compounds containing a pyrrole moiety have been known to target a variety of enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

Pyrrole derivatives have been reported to inhibit the aforementioned targets, leading to a variety of cellular effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and other physiological responses.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and other physiological processes .

Result of Action

Given the potential targets of pyrrole derivatives, the compound could have effects on cell growth, inflammation, and other physiological processes .

Properties

IUPAC Name |

N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKDTBWFIQHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)

![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)

![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)

![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)